1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 913699-31-7
VCID: VC11667471
InChI: InChI=1S/C10H9ClN2O3/c11-8-2-1-7(5-12-8)6-16-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2
SMILES: C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl
Molecular Formula: C10H9ClN2O3
Molecular Weight: 240.64 g/mol

1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione

CAS No.: 913699-31-7

Cat. No.: VC11667471

Molecular Formula: C10H9ClN2O3

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione - 913699-31-7

Specification

CAS No. 913699-31-7
Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol
IUPAC Name 1-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C10H9ClN2O3/c11-8-2-1-7(5-12-8)6-16-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2
Standard InChI Key BTVYFZMQSASTIK-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl
Canonical SMILES C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl

Introduction

Synthesis and Chemical Properties

Synthetic Routes

While no direct synthesis protocol for 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione is documented, analogous pyrrolidine-dione derivatives are typically synthesized through cyclization or substitution reactions. For example, similar compounds are prepared via hydrogenation of precursor amines over palladium catalysts or through nucleophilic substitution reactions involving halogenated pyridines and pyrrolidine-dione intermediates. A plausible route for this compound could involve the reaction of 6-chloro-3-pyridinemethanol with pyrrolidine-2,5-dione under Mitsunobu conditions to form the ether linkage, followed by purification via column chromatography.

Physicochemical Characteristics

The compound’s physicochemical properties are summarized below:

PropertyValue
CAS No.913699-31-7
Molecular FormulaC₁₀H₉ClN₂O₃
Molecular Weight240.64 g/mol
IUPAC Name1-[(6-Chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione
XLogP3-AA1.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Spectroscopic data for related compounds include NMR resonances for pyrrolidine-dione protons (δ 3.45–3.91 ppm for methylene groups) and pyridine aromatic protons (δ 6.9–8.3 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 240 (M+1).

Future Research Directions

  • Synthesis Optimization: Develop scalable and stereoselective synthetic routes to improve yield and purity .

  • Pharmacological Profiling: Screen for activity against kinase targets, antimicrobial pathogens, and cancer cell lines .

  • Structural Modifications: Explore substitutions on the pyridine or pyrrolidine-dione rings to enhance potency or reduce toxicity.

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